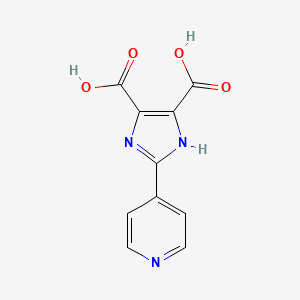
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of 2,3-diaminopyridine as a starting material, which undergoes nucleophilic substitution and subsequent cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways . For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine structure but differs in the position of the nitrogen atoms.
Pyridin-2-yl derivatives: Compounds with a pyridine ring substituted at the 2-position, which may exhibit different reactivity and biological activity.
Uniqueness
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-1-3-11-4-2-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
WABCMZMPPSJIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


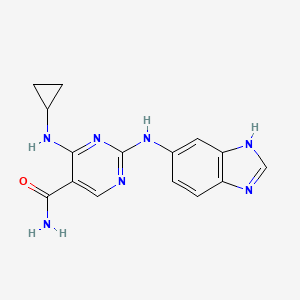
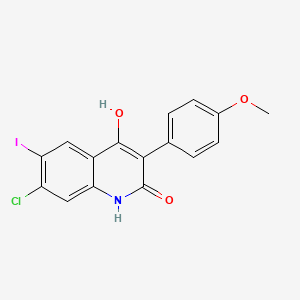
![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
![N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine](/img/structure/B13875784.png)


![Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B13875808.png)

![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
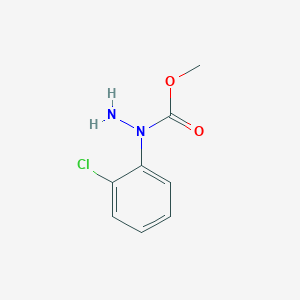
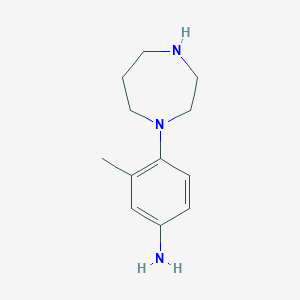
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)
